molecular formula C8H8ClFO3S B13861870 5-Chloro-2-fluorobenzyl methanesulfonate

5-Chloro-2-fluorobenzyl methanesulfonate

Cat. No.: B13861870
M. Wt: 238.66 g/mol
InChI Key: HNHLLSOVKNZHPA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzyl methanesulfonate is an organic compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 g/mol It is a derivative of benzenemethanol, where the benzyl group is substituted with chlorine and fluorine atoms, and the hydroxyl group is replaced by a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorobenzyl methanesulfonate typically involves the reaction of 5-chloro-2-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Chloro-2-fluorobenzyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorobenzyl chloride
  • 5-Chloro-2-fluorobenzyl bromide
  • 5-Chloro-2-fluorobenzyl alcohol

Uniqueness

5-Chloro-2-fluorobenzyl methanesulfonate is unique due to the presence of the methanesulfonate ester group, which imparts distinct reactivity compared to its halide and alcohol counterparts. This makes it particularly useful in specific synthetic applications where selective reactivity is required .

Properties

Molecular Formula

C8H8ClFO3S

Molecular Weight

238.66 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

HNHLLSOVKNZHPA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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